(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide
Description
Properties
IUPAC Name |
N'-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c26-15-5-2-1-4-14(15)20(28)24-23-19(27)6-3-9-25-21(29)18(33-22(25)32)11-13-7-8-16-17(10-13)31-12-30-16/h1-2,4-5,7-8,10-11,26H,3,6,9,12H2,(H,23,27)(H,24,28)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAODWNJUBLCPH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H11N3O6S2
- Molecular Weight : 401.41 g/mol
- IUPAC Name : 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Research indicates that derivatives of thiazolidinones exhibit anticonvulsant properties. For instance, a related compound was shown to inhibit the NaV1.1 channel, which is crucial in seizure activity modulation .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated inhibitory effects against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis .
- Cytotoxicity Against Cancer Cells : Some studies have evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. For example, compounds with similar structures have been tested against multiple tumor cell lines, showing promising results in inhibiting cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticonvulsant | NaV1.1 channel inhibition | |
| Antimicrobial | Inhibition of Mur ligases | |
| Cytotoxicity | Inhibition of cancer cell growth |
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of thiazolidinone derivatives, compound 4e exhibited significant efficacy against seizures induced by maximal electroshock (MES), with an effective dose (ED50) of 9.7 mg/kg and a therapeutic dose (TD50) of 263.3 mg/kg, resulting in a protective index that suggests a favorable safety profile compared to existing antiepileptic drugs .
Case Study 2: Antimicrobial Activity
A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that specific modifications increased their activity against Mur ligases, positioning these compounds as potential leads for antibiotic development .
Scientific Research Applications
Recent studies have highlighted the biological activities of compounds related to (Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide.
Antimicrobial Activity
Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antibacterial and antifungal properties. For example, compounds similar to those derived from thioxothiazolidin were tested against various Gram-positive and Gram-negative bacteria, demonstrating efficacy that exceeded traditional antibiotics like ampicillin .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. In experimental models, it was found to reduce leukocyte recruitment during acute inflammation and mitigate vascular injury responses . This suggests potential therapeutic use in treating inflammatory diseases.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
Antimicrobial Treatments
The compound's antimicrobial properties suggest it could be developed into new antibiotics or antifungal agents, particularly useful in treating resistant strains of bacteria.
Anti-inflammatory Drugs
Due to its demonstrated anti-inflammatory effects, this compound may be beneficial in developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds include thiazolidinones, hydrazide derivatives, and benzodioxole-containing molecules. Below is a detailed comparison based on synthesis, spectral data, and functional attributes:
Structural and Functional Group Comparison
*Calculated based on formula C₂₄H₂₁N₃O₆S₂.
Key Differences and Implications
The 2-hydroxybenzohydrazide moiety introduces acidity (pKa ~8–10) absent in simpler benzamide derivatives (), affecting solubility and target binding .
Biological Activity: Thiazolidinones with 2-thioxo groups (e.g., ) show enhanced enzyme inhibition (e.g., antimicrobial, anticancer) compared to dioxo analogs () due to stronger sulfur-mediated interactions . Hydrazide-linked compounds () exhibit moderate antibacterial activity, but the target compound’s hydroxyl group may improve selectivity for eukaryotic targets .
Spectral Data: The target compound’s C=S stretch (~1250 cm⁻¹) is redshifted compared to C=O (~1670 cm⁻¹), consistent with thioxo-thiazolidinone derivatives () . Aromatic proton signals in NMR (δ 7.2–8.1) align with benzodioxole and benzohydrazide systems, distinct from simpler phenyl analogs (δ 7.3–7.8 in ) .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing thiazolidinone derivatives like the target compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization strategy. For example, a thiazolidinone core is formed by reacting a substituted benzaldehyde (e.g., benzo[d][1,3]dioxol-5-ylmethylene) with 2-thioxothiazolidin-4-one under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), and purification is achieved through recrystallization (ethanol) . Optimization may involve adjusting solvent polarity, catalyst loading, and reaction time using Design of Experiments (DoE) to maximize yield .
Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of the synthesized compound?
- Methodological Answer :
- IR : Confirm the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, N–H stretch at ~3200 cm⁻¹ for the hydrazide moiety) .
- NMR : Analyze ¹H and ¹³C signals to verify stereochemistry and substitution patterns. For example, the Z-configuration of the benzylidene group is confirmed by distinct olefinic proton coupling patterns in ¹H NMR .
- MS : Use high-resolution mass spectrometry to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation pathways .
Q. What strategies are recommended for resolving low yields during the final hydrazide coupling step?
- Methodological Answer : Low yields in hydrazide formation may arise from incomplete acylation or side reactions. Solutions include:
- Using excess acid chloride (1.2–1.5 equivalents) with triethylamine as a base to neutralize HCl byproducts .
- Employing moisture-free conditions (e.g., anhydrous chloroform) to prevent hydrolysis of reactive intermediates .
- Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding to the next step .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity and guide experimental validation?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gaps) and reactivity indices .
- Molecular Docking : Dock the compound into target protein active sites (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) for in vitro testing .
- Validation : Compare computational predictions with experimental assays (e.g., enzyme inhibition IC₅₀) to refine models .
Q. What experimental and analytical approaches resolve contradictions in crystallographic vs. spectroscopic data for stereochemical assignments?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve ambiguities in Z/E configuration by determining the crystal structure (e.g., using SHELXL for refinement) .
- NOESY NMR : Detect spatial proximity of protons (e.g., benzylidene and thiazolidinone groups) to corroborate stereochemistry .
- Dynamic NMR : Monitor temperature-dependent chemical shifts to assess rotational barriers around single bonds .
Q. How can Bayesian optimization improve reaction efficiency for large-scale synthesis while minimizing hazardous byproducts?
- Methodological Answer :
- Parameter Screening : Use a fractional factorial design to identify critical variables (e.g., temperature, solvent ratio, catalyst type) .
- Bayesian Algorithms : Train models on initial datasets (10–20 experiments) to predict optimal conditions (e.g., 70% TBHP as an oxidant in MeOH at 60°C) .
- Sustainability Metrics : Quantify waste reduction (E-factor) and energy consumption to align with green chemistry principles .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the thiazolidinone ring?
- Methodological Answer :
- Error Analysis : Compare DFT-predicted bond lengths with XRD data (e.g., C–S bond: 1.75 Å theoretical vs. 1.72 Å experimental). Adjust basis sets (e.g., 6-311++G(d,p)) or include solvent effects in simulations .
- Crystal Packing Effects : Assess intermolecular interactions (e.g., hydrogen bonds) in XRD structures that may distort bond lengths .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
